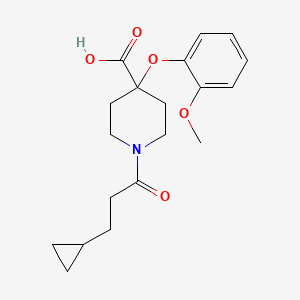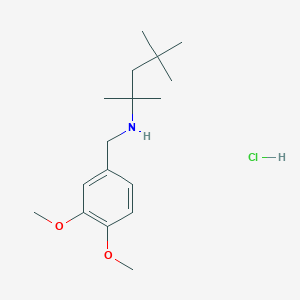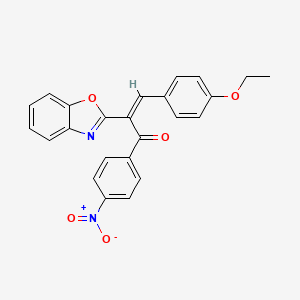
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA in the brain, which is an important neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects. In
Wirkmechanismus
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of beneficial effects. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and increased levels of GABA can help to reduce anxiety, improve mood, and reduce seizures.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce anxiety, improve mood, and reduce seizures. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapeutic applications of GABA modulation. However, one limitation of using this compound in lab experiments is its potency, which can make it difficult to control the dose and to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction, depression, and other neurological disorders. Another area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal activity and behavior.
Synthesemethoden
The synthesis of 1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves several steps, including the reaction of 2-methoxyphenol with 3-chloropropanoic acid to form 2-(3-chloropropanoyl)phenol, which is then reacted with cyclopropanecarbonyl chloride to form 1-(3-cyclopropylpropanoyl)-2-(2-methoxyphenoxy)ethane. This compound is then reacted with piperidine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a range of beneficial effects, including reducing anxiety, improving mood, and reducing seizures. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-15-4-2-3-5-16(15)25-19(18(22)23)10-12-20(13-11-19)17(21)9-8-14-6-7-14/h2-5,14H,6-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZUJBIVUOEAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CCC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5467744.png)
![N,N,4-trimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5467754.png)
![6-[(diethylamino)methyl]-N-{2-[(methylamino)sulfonyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5467758.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5467763.png)
![methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5467764.png)
![4-fluoro-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5467767.png)
![4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B5467772.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467780.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5467788.png)
![ethyl 2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467791.png)
